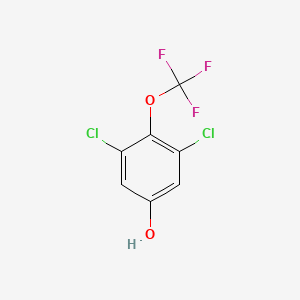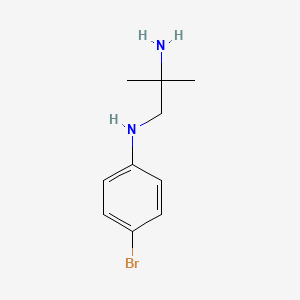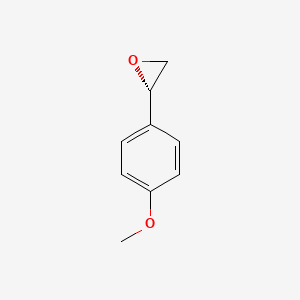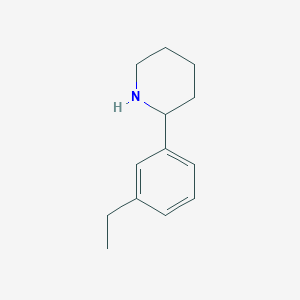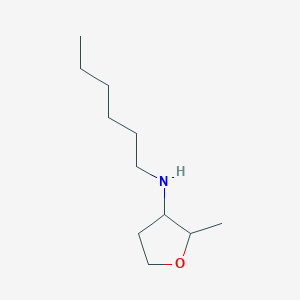
N-Hexyl-2-methyltetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-methyltetrahydrofuran-3-amine is an organic compound with a unique structure that combines a hexyl group, a methyl group, and a tetrahydrofuran ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyltetrahydrofuran-3-amine typically involves the reaction of 2-methyltetrahydrofuran with hexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality. Additionally, the purification of the final product is achieved through distillation or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents, such as thionyl chloride, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Hexyl-2-methyltetrahydrofuran-3-one, while reduction could produce this compound derivatives with different degrees of saturation.
Scientific Research Applications
N-Hexyl-2-methyltetrahydrofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hexyl-2-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic hexyl group allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but lacking the hexyl and amine groups.
Hexylamine: Contains the hexyl group and amine functionality but lacks the tetrahydrofuran ring.
Tetrahydrofuran: A common solvent with a similar ring structure but without the hexyl and amine groups.
Uniqueness
N-Hexyl-2-methyltetrahydrofuran-3-amine is unique due to its combination of a hexyl group, a methyl group, and a tetrahydrofuran ring with an amine functional group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-hexyl-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-8-12-11-7-9-13-10(11)2/h10-12H,3-9H2,1-2H3 |
InChI Key |
CPUNULKYJOKWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCOC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
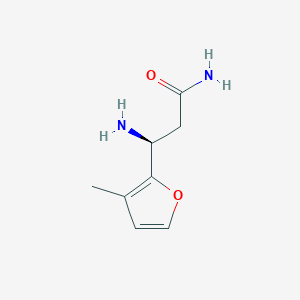

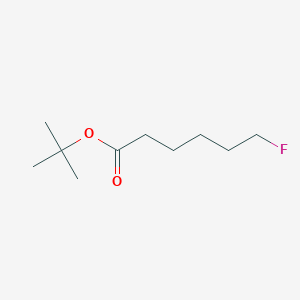
![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)


